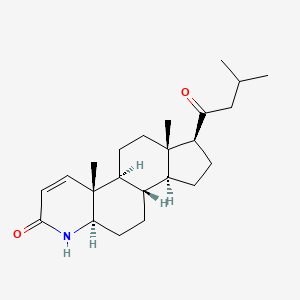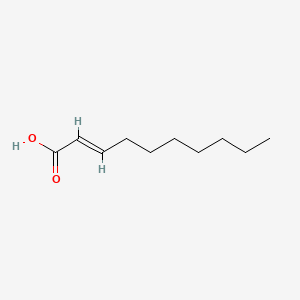
Lumichrome
Overview
Description
Lumichrome is a compound that has been found to have applications in memory and semiconductor devices. It is also used as a fluorescence probe and metal ion sensor, and for the inactivation of biological contaminants .
Synthesis Analysis
Lumichrome (7,8 dimethylalloxazine) is a novel multitrophic signal molecule produced by Sinorhizobium meliloti bacteria . It has been shown to elicit growth promotion in different plant species .
Molecular Structure Analysis
The electronic spectrum of cold protonated lumichrome, the smallest flavin molecule, has been recorded using photodiode array detection and single quadrupole mass spectrometry (UPLC/PDA/MS) for compound confirmation .
Chemical Reactions Analysis
Lumichrome is a photoproduct of the vitamin riboflavin . It undergoes photodegradation primarily to 7,8-Dimethylalloxazine (Lumichrome) .
Physical And Chemical Properties Analysis
The geometric and electronic structures of neutral and protonated lumichrome explain the large red shift of the band origin upon protonation (ΔS1 ∼ −6000 cm−1), which corresponds to the increase in proton affinity upon S1 excitation as a result of charge transfer .
Scientific Research Applications
Plant Growth Stimulation
Lumichrome, a novel molecule from rhizobial exudates, has been found to stimulate plant growth . Studies have revealed major developmental changes elicited by lumichrome at very low nanomolar concentrations in plants, which include early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation and leaf area, and consequently greater biomass accumulation in monocots and dicots .
Root Development Regulation
Interestingly, while low concentrations of lumichrome promote plant growth, higher concentrations (50 nM) have been found to depress root development and reduce growth of unifoliate and second trifoliate leaves .
Phytohormone Biosynthesis Induction
It is suggested that lumichrome released by rhizobia may induce the biosynthesis of classical phytohormones that cause the observed developmental changes in plants .
Stomatal Functioning
Lumichrome has been found to influence stomatal functioning in land plants. For instance, applying either 10 nM lumichrome, 10 nM ABA, or 10 ml of infective rhizobial cells to roots of monocots and dicots for 44 h produced identical effects, which included decreased stomatal conductance and leaf transpiration in Bambara groundnut, soybean, and maize .
Carbon Partitioning and Modulation
At the metabolic level, shoot and root application of lumichrome increased starch accumulation in roots of both lotus and tomato, which suggests a role for lumichrome in carbon partitioning and modulation of carbon fluxes in infected symbiotic plant cells .
Symbiotic Signal
Greater extracellular exudation of lumichrome, riboflavin and indole acetic acid by N2-fixing rhizobia over non-fixing bacteria is perceived to be an indication of their role as symbiotic signals .
Ecological Cues for Sensing Environmental Stress
Lumichrome and riboflavin secreted by soil rhizobia are also known to function as ecological cues for sensing environmental stress .
Plant Defense Elicitors
Lumichrome and riboflavin are also known to function as protectants/elicitors of plant defense .
Mechanism of Action
Target of Action
Lumichrome, a natural photodegradation product and catabolite of flavin coenzymes , primarily targets Flavin Reductase (NADPH) in humans and Riboflavin Biosynthesis Protein RibF in Thermotoga maritima . These targets play crucial roles in various biochemical processes, including the biosynthesis of flavins .
Mode of Action
It is believed that lumichrome interacts with its targets to induce the biosynthesis of classical phytohormones . This interaction leads to significant developmental changes in plants .
Biochemical Pathways
Lumichrome affects several biochemical pathways. It is involved in the biosynthesis of classical phytohormones . It also influences the extracellular exudation of lumichrome, riboflavin, and indole acetic acid by N2-fixing rhizobia . These compounds are perceived to be symbiotic signals, playing a crucial role in plant growth and development .
Result of Action
Lumichrome has been found to elicit major developmental changes in plants at very low nanomolar concentrations . These changes include early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation and leaf area, and consequently greater biomass accumulation in monocots and dicots . Higher concentrations of lumichrome can depress root development and reduce growth of certain leaves .
Action Environment
The action of Lumichrome is influenced by environmental factors. For instance, the concentration of Lumichrome in the xylem sap of plants increases when they are inoculated with infective rhizobia . This increase in concentration results in dramatic developmental changes . Lumichrome and riboflavin secreted by soil rhizobia also function as ecological cues for sensing environmental stress . The effects of Lumichrome on plant growth are likely to be influenced by the type of plant species and the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJUVIJVLLGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148600 | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lumichrome | |
CAS RN |
1086-80-2 | |
| Record name | Lumichrome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumichrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lumichrome | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMICHROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99U1UDJ2HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300 °C | |
| Record name | Lumichrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of lumichrome, and what are its key physical properties?
A3: Lumichrome (7,8-dimethylalloxazine, C12H10N4O2) possesses an alloxazine ring system, a key structural feature distinguishing it from its precursor, riboflavin. [, , , ] This tricyclic ring system, with its conjugated double bonds, contributes to lumichrome's absorption and fluorescence properties. [, , ]
Q2: What are the potential applications of lumichrome based on its known properties?
A2: Lumichrome's diverse biological activities and unique photochemical properties make it a promising candidate for various applications:
- Plant Growth Promotion: Lumichrome's ability to stimulate plant growth at low concentrations makes it a potential plant growth-promoting substance. [, , ] Future research can explore its use as a biofertilizer or biostimulant, offering a sustainable alternative to synthetic chemicals in agriculture.
- Antibacterial Agent: Lumichrome's ability to modulate bacterial quorum sensing [] and its phototoxic properties [] open avenues for developing novel antibacterial strategies. This is particularly relevant in the context of increasing antibiotic resistance.
- Pharmaceutical Applications: Lumichrome's reported anticancer properties against lung cancer cells, [] inhibitory effects on osteoclastogenesis and bone resorption, [] and its potential as an antioxidant [] warrant further investigation for developing new therapeutic agents.
- Biomarker and Diagnostic Tool: Lumichrome's presence in honey serves as a marker for specific floral origins, aiding in honey authentication. [, ] Its detection and quantification in biological samples might also offer insights into metabolic processes and microbial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





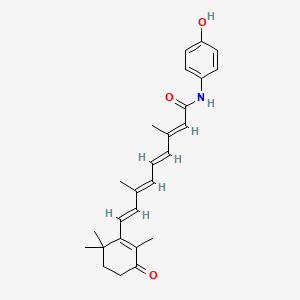

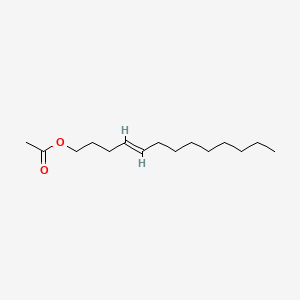
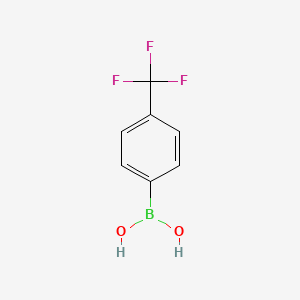
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)

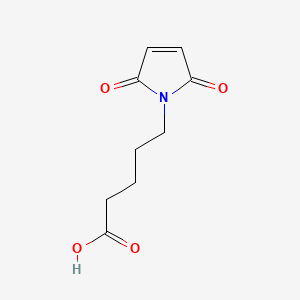


![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
